Diethyl 2-isocyanatopentanedioate

Description

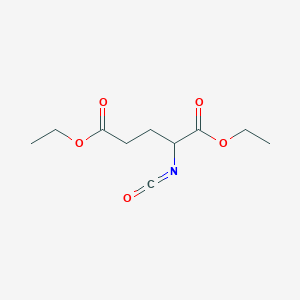

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-isocyanatopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTLQVZEVNEAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325635 | |

| Record name | Diethyl N-(oxomethylidene)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-23-0 | |

| Record name | Pentanedioic acid, 2-isocyanato-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 514228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17046-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl N-(oxomethylidene)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Multifunctional Isocyanate Chemistry

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. Multifunctional isocyanates, which possess two or more isocyanate groups, are fundamental components in the synthesis of a wide array of polymers. sms-vt.com Their high reactivity makes them ideal for step-growth polymerization and polycondensation reactions. kpi.ua

A significant application of multifunctional isocyanates is in the production of polyurethanes. sms-vt.com These polymers are formed through the reaction of di- or polyisocyanates with polyols (compounds with multiple hydroxyl groups). The properties of the resulting polyurethane can be extensively customized by varying the structure of the isocyanate and polyol precursors, making them exceptionally versatile materials. researchgate.net

Beyond traditional polyurethanes, multifunctional isocyanates are crucial in creating advanced polymer networks. For instance, the trimerization of isocyanate groups to form stable isocyanurate rings is a key reaction for producing well-defined, cross-linked polymer networks, known as poly(urethane-isocyanurate) networks. utwente.nl This method allows for precise control over the final material's properties. Researchers also utilize multifunctional isocyanates as crosslinking agents to chemically bond different polymer chains, such as polyester (B1180765) and functional additives, to create composite materials with enhanced characteristics like improved impact strength. researchgate.netscispace.com The development of liquid-crystalline polymers from specialized diisocyanates is another area of active research, aiming to produce materials with unique phase behaviors for applications like thermoplastic elastomers. kpi.ua

Diethyl 2 Isocyanatopentanedioate As a Key Organic Synthon: Historical and Current Perspectives

Diethyl 2-isocyanatopentanedioate serves as a valuable synthon in organic chemistry, acting as a bifunctional building block. It contains both a reactive isocyanate group and two ester functionalities, allowing for sequential or orthogonal chemical modifications. Its structure is derived from the amino acid glutamic acid, making it a chiral synthon when prepared from an enantiomerically pure source.

Historically, its utility has been recognized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com The synthesis of the isocyanate itself typically involves the reaction of a diethyl glutamate (B1630785) precursor with a phosgenating agent, such as triphosgene (B27547). mdpi.comfu-berlin.de

In contemporary research, this compound and its analogues (like the di-tert-butyl ester) have become particularly important in the field of medicinal chemistry for the development of targeted radioligands. A prominent example is its use in the synthesis of ligands that target the Prostate-Specific Membrane Antigen (PSMA). mdpi.comresearchgate.net PSMA is a protein overexpressed in most prostate cancer cells, making it a critical target for both imaging and therapy. researchgate.net In this context, the isocyanate group of the synthon is reacted with an amine on a targeting molecule, forming a stable urea (B33335) linkage and incorporating the glutamate-based structure, which is essential for PSMA recognition. mdpi.comfu-berlin.de This modern application highlights the compound's role in creating sophisticated bioconjugates for advanced medical diagnostics and theranostics. researchgate.net

Scope and Significance of Academic Inquiry into Diethyl 2 Isocyanatopentanedioate

Established Synthetic Pathways to this compound

The primary methods for synthesizing this compound involve the conversion of the corresponding amino acid ester, diethyl L-glutamate. These methods can be broadly categorized into those that use phosgene (B1210022) or its derivatives and those that avoid these toxic reagents.

Phosgenation-Based Synthetic Strategies

The reaction of diethyl L-glutamate hydrochloride with a phosgenating agent is a common method for producing this compound. Phosgene itself, or a safer equivalent like triphosgene (B27547), is used as the one-carbon electrophile. orgsyn.org The reaction is typically carried out in a biphasic system, for instance, with a solvent like dichloromethane (B109758) and an aqueous solution of a base such as sodium bicarbonate to neutralize the hydrogen chloride byproduct. orgsyn.orgnih.gov This method is often high-yielding and can produce the isocyanate in a clean form, sometimes without the need for extensive purification. orgsyn.org

The traditional liquid-phase phosgene method can be further divided into salt phosgenation and direct phosgenation. Salt phosgenation involves the formation of a hydrochloride or carbonate salt of the amine before reacting with phosgene. nih.gov This can be performed under milder conditions but may lead to longer reaction times and more byproducts. nih.gov Direct phosgenation, the direct reaction of the amine with phosgene, is more suited for large-scale industrial production of isocyanates like MDI and TDI. nih.govacs.org

A specific procedure involves charging a flask with methylene (B1212753) chloride, saturated aqueous sodium bicarbonate, and L-phenylalanine methyl ester hydrochloride, then adding triphosgene while cooling in an ice bath. orgsyn.org A similar approach for di-tert-butyl 2-isocyanatopentanedioate involves dissolving triphosgene in dichloromethane, adding saturated sodium bicarbonate, and then adding L-Glu(tBu)-OtBu. nih.gov

| Reagents | Solvents | Base | Product | Reference |

| L-phenylalanine methyl ester hydrochloride, triphosgene | Methylene chloride, water | Sodium bicarbonate | Phenylalanine methyl ester isocyanate | orgsyn.org |

| L-Glu(tBu)-OtBu, triphosgene | Dichloromethane, water | Sodium bicarbonate | Di-tert-butyl 2-isocyanatopentanedioate | nih.gov |

Phosgene-Free and Environmentally Conscious Synthesis of Isocyanates

Growing concerns over the toxicity of phosgene have spurred the development of phosgene-free synthetic routes to isocyanates. researchgate.net These methods often involve the thermal decomposition of carbamates, which can be generated from various starting materials without the use of phosgene. nih.govresearchgate.net

One such approach involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting product to yield the isocyanate. google.com For example, the diformamide of 2,4-toluene diamine can be reacted with diphenyl carbonate in phenol (B47542) and heated to produce the corresponding diisocyanate. google.com

Other non-phosgene routes include:

The reaction of nitro-amino compounds with carbon monoxide. researchgate.net

The use of dimethyl carbonate or urea (B33335) to form carbamates, which are then thermally decomposed. nih.govacs.orgresearchgate.net

The direct reaction of nitro compounds with carbon monoxide. nih.govacs.org

The oxidative carbonylation of amines. nih.govacs.org

These phosgene-free methods eliminate the use of highly toxic reagents and can simplify purification processes, leading to higher quality products. nih.gov For instance, the synthesis of N-carboxyanhydrides from γ-benzyl-L-glutamate has been achieved using dimethyl carbonate in a two-step process. unive.it

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is important, such as in the development of pharmaceuticals. nih.govnih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. orgsyn.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used for their reliability and the predictability of the stereochemical outcome. researchgate.net For example, pseudoephedrine has been widely used as a chiral auxiliary for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids and other functional groups. harvard.edu However, due to its restricted availability, alternatives like pseudoephenamine have been developed and shown to provide equal or greater diastereoselectivities in many cases. harvard.edu

The use of polymer-supported chiral auxiliaries is also an area of growing interest as it can simplify the purification process. bath.ac.uk

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govuclm.es This approach is highly efficient as a small amount of the chiral catalyst can produce a large quantity of the desired enantiomerically enriched product. uclm.es

Strategies in asymmetric catalysis include:

Chirally catalyzed hydrogenation reactions : This has been a significant area of research, with notable success in the synthesis of L-DOPA. uclm.es

Chirally catalyzed oxidation reactions . uclm.es

Lewis acid-mediated additions : The addition of titanium enolates from chiral N-acyl thiazolidinethiones to acetals is a powerful tool for stereoselective carbon-carbon bond formation. orgsyn.org

Phase-transfer catalysis : Chiral quaternary ammonium (B1175870) salts have been used for the asymmetric alkylation of lactams in bio-based solvents like CPME. encyclopedia.pub

Organocatalysis : The use of small organic molecules as catalysts has gained significant interest. encyclopedia.pub For instance, bifunctional squaramides have been used in asymmetric Michael additions. encyclopedia.pub

The development of new chiral ligands and catalysts is an ongoing area of research to improve the enantioselectivity and broaden the scope of these reactions. nih.govnih.govrsc.org

Chemoenzymatic and Biocatalytic Routes to Enantioenriched Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to create complex molecules. nih.govnih.gov Enzymes offer unparalleled regio- and stereoselectivity, making them ideal for creating chiral building blocks or for late-stage modifications of complex molecules. nih.gov

Examples of chemoenzymatic approaches include:

Kinetic resolution : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, lipases have been used for the kinetic resolution of 1,4-dihydropyridine (B1200194) derivatives. wur.nl

Asymmetric synthesis : Enzymes can catalyze reactions to produce a chiral product from an achiral starting material. For instance, EDDS lyase has been used for the stereoselective C-N bond formation. nih.gov

Polymerization : Enzymes like papain have been used for the chemoenzymatic polymerization of peptides containing unnatural amino acids. rsc.org

Flow reactors are also being utilized for continuous chemoenzymatic processes, such as the trans-esterification of dimethyl succinate (B1194679) using lipase (B570770). mdpi.com This approach offers advantages in terms of process control and scalability. mdpi.com

Reactions Involving the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by nucleophilic agents. This reactivity is the cornerstone of the chemical transformations of this compound. wikipedia.org

Nucleophilic addition is the most common reaction pathway for isocyanates. researchgate.netresearchgate.net The general mechanism involves the attack of a nucleophile on the central carbon atom of the isocyanate group, leading to the formation of a new covalent bond.

The reaction of this compound with alcohols (alcoholysis) results in the formation of a urethane (B1682113) (or carbamate) linkage. This reaction is fundamental in polyurethane chemistry. wikipedia.org When treated with an alcohol (R'-OH), the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the isocyanate carbon. The subsequent proton transfer yields the stable urethane product. This reaction is often catalyzed by bases or organometallic compounds.

General Reaction: ROOC-CH(NCO)-(CH₂)₂-COOR + R'OH → ROOC-CH(NHCOOR')-(CH₂)₂-COOR (where R = ethyl)

This transformation is crucial for creating polymers and for modifying molecules containing hydroxyl groups.

| Reactant (Alcohol) | Product Class | Linkage Formed |

|---|---|---|

| Simple Alcohols (e.g., Methanol, Ethanol) | N-Alkoxycarbonylamino Diethyl Glutamate (B1630785) | Urethane |

| Diols (e.g., Ethylene Glycol) | Polyurethane Precursor | Urethane |

| Polyols | Cross-linked Polyurethanes | Urethane |

Amines react readily with this compound in a process known as aminolysis to produce substituted urea derivatives. wikipedia.org The nitrogen atom of the amine is a potent nucleophile that attacks the isocyanate carbon. This reaction is typically very fast and does not require a catalyst. The resulting urea linkage is highly stable. The reaction can be performed with primary and secondary amines.

General Reaction: ROOC-CH(NCO)-(CH₂)₂-COOR + R'₂NH → ROOC-CH(NHCONR'₂)₂-(CH₂)₂-COOR (where R = ethyl; R' = H, alkyl, or aryl)

This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and polyurea polymers. For instance, the synthesis of linker-optimized PSMA-targeting radioligands has utilized the related di-tert-butyl 2-isocyanatopentanedioate to form a urea bond with an amino group on a solid support resin. nih.govresearchgate.net

| Reactant (Amine) | Product Class | Linkage Formed |

|---|---|---|

| Primary Amines (R'NH₂) | N,N'-Substituted Urea | Urea |

| Secondary Amines (R'₂NH) | N,N,N'-Trisubstituted Urea | Urea |

| Diamines | Polyurea | Urea |

Isocyanates, including this compound, react with water. wikipedia.org The initial addition of water forms an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield a primary amine and carbon dioxide gas. wikipedia.org

Reaction Pathway:

ROOC-CH(NCO)-(CH₂)₂-COOR + H₂O → [ROOC-CH(NHCOOH)-(CH₂)₂-COOR]

[ROOC-CH(NHCOOH)-(CH₂)₂-COOR] → ROOC-CH(NH₂)-(CH₂)₂-COOR + CO₂ (where R = ethyl)

The newly formed amine (diethyl glutamate) can then react with another molecule of this compound to form a symmetrical urea derivative. This reaction sequence is famously exploited in the production of polyurethane foams, where the liberated CO₂ acts as the blowing agent. wikipedia.org

The reaction between an isocyanate and a carboxylic acid is more complex. Initially, a mixed anhydride (B1165640) is formed, which is generally unstable. This intermediate can then decarboxylate upon heating to form an amide (carboxamide) linkage. researchgate.netmsu.edu

General Reaction Pathway: ROOC-CH(NCO)-(CH₂)₂-COOR + R'COOH → [ROOC-CH(NHCOOCOR')-(CH₂)₂-COOR] → ROOC-CH(NHCOR')-(CH₂)₂-COOR + CO₂ (where R = ethyl)

This reaction provides a method for forming peptide-like bonds, although other methods are often more efficient. The reaction's utility can be influenced by the specific reactants and conditions used. researchgate.net

The carbon-nitrogen and carbon-oxygen double bonds within the isocyanate group allow it to participate in cycloaddition reactions. libretexts.org These reactions are powerful tools for constructing cyclic and heterocyclic ring systems. While specific studies on this compound are not abundant, its reactivity can be inferred from the extensive research on other isocyanates.

Common cycloaddition pathways for isocyanates include:

[2+2] Cycloadditions: Isocyanates can react with alkenes, particularly electron-rich ones, to form four-membered β-lactam rings. researchtrends.netnih.gov These reactions can sometimes be promoted by thermal or photochemical conditions. Chlorosulfonyl isocyanate is a particularly reactive isocyanate for this type of transformation. researchtrends.net

[2+2+2] Cycloadditions: In the presence of certain transition metal catalysts, such as nickel(0), isocyanates can undergo cycloaddition with two molecules of an alkyne or one molecule of a 1,3-diene to form six-membered heterocyclic structures. oup.comresearchmap.jprsc.org For example, the reaction with a 1,3-diene would yield a dihydropyrimidine-2,4-dione derivative. oup.comresearchmap.jp

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Isocyanates can act as dipolarophiles in reactions with 1,3-dipoles like nitrones or azides. acs.orgresearchgate.net For example, the reaction with a nitrone can yield a five-membered 1,2,4-oxadiazolidin-5-one ring system. acs.orgresearchgate.net

These cycloaddition reactions significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures that would be challenging to assemble through other means.

| Reaction Type | Reactant Partner | Resulting Ring System |

|---|---|---|

| [2+2] Cycloaddition | Alkene | β-Lactam |

| [2+2+2] Cycloaddition | 1,3-Diene | Dihydropyrimidine-2,4-dione |

| [3+2] Cycloaddition | Nitrone | 1,2,4-Oxadiazolidin-5-one |

Cycloaddition Chemistry of this compound

Transformations of the Ester Functional Groups within this compound

The two diethyl ester groups in the molecule are susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the modification of the ester functionalities into other valuable chemical groups.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org In the case of this compound, reaction with different alcohols in the presence of a suitable catalyst would lead to the formation of new esters. To drive the reaction to completion, the alcohol reactant is often used in excess, or the ethanol (B145695) by-product is removed. wikipedia.org

General Transesterification Reaction

| Starting Ester | Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| This compound | Methanol | Acid or Base | Dimethyl 2-isocyanatopentanedioate |

The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, and an excess of water is used to favor the formation of the carboxylic acid. chemguide.co.uk Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the dicarboxylic acid. chemguide.co.ukcuny.edu

Hydrolysis of Ester Groups

| Reaction Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic Hydrolysis (e.g., H₂O, H⁺) | - | 2-Isocyanatopentanedioic acid |

The ester functionalities can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert both ester groups in this compound into hydroxymethyl groups, yielding a diol. Weaker reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org It is important to note that the highly reactive isocyanate group would also likely be reduced under these conditions.

Reduction of Ester and Isocyanate Groups

| Reducing Agent | Expected Product |

|---|

Reactivity at the α-Carbon Adjacent to the Isocyanate Group

The α-carbon, located between the electron-withdrawing isocyanate and ester groups, possesses enhanced acidity. This makes it a potential site for deprotonation to form an enolate or a related nucleophilic species, which can then participate in various bond-forming reactions. idc-online.commsu.edu

The presence of two electron-withdrawing groups (the isocyanate and the carbonyl of the ester) is expected to significantly increase the acidity of the α-hydrogen. This would allow for deprotonation by a suitable base to generate a resonance-stabilized carbanion. This carbanion could then react with various electrophiles, such as alkyl halides, in α-alkylation reactions. youtube.compearson.com Such reactions would introduce new substituents at the α-position, further functionalizing the molecule. The choice of base and reaction conditions would be critical to avoid unwanted side reactions with the ester and isocyanate groups.

Hypothetical α-Carbon Functionalization

| Base | Electrophile | Product |

|---|---|---|

| Non-nucleophilic base (e.g., LDA) | Methyl Iodide | Diethyl 2-isocyanato-2-methylpentanedioate |

Enolate Chemistry and C-C Bond Formation Reactions

The carbon atom positioned between the isocyanate and one of the ester carbonyl groups (the α-carbon) possesses a hydrogen atom that is significantly acidic. This acidity arises from the combined electron-withdrawing inductive and resonance effects of the adjacent isocyanate and ester functionalities. The presence of these two groups stabilizes the conjugate base, an enolate, which can be readily formed by treatment with a suitable base. masterorganicchemistry.comyoutube.com While enolates are more commonly generated from compounds with two flanking carbonyl groups, such as in malonic ester synthesis, the principle extends to structures like this compound. masterorganicchemistry.comlibretexts.org

The formation of the enolate is typically achieved using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions. libretexts.org Weaker bases, such as sodium ethoxide, could also be used, but this may lead to an equilibrium mixture and potential competing reactions like nucleophilic attack at the isocyanate or ester groups. khanacademy.org

Once formed, this stabilized enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The most prominent of these is the SN2 alkylation with alkyl halides. This reaction pathway provides a direct method for introducing an alkyl substituent at the α-position, analogous to the well-established malonic ester synthesis. libretexts.orglibretexts.org This transformation is valuable for creating more complex α-amino acid derivatives. The general sequence involves enolate formation followed by the introduction of an alkylating agent.

The reaction can be generalized as follows:

Enolate Formation: Deprotonation at the α-carbon using a strong, non-nucleophilic base.

C-C Bond Formation: Nucleophilic attack of the enolate on a primary or secondary alkyl halide.

Table 1: Representative Alkylation Reaction via Enolate Intermediate

| Reactant 1 | Reactant 2 (Alkylating Agent) | Base/Solvent | Reaction Type | Product |

|---|---|---|---|---|

| This compound | Alkyl Halide (R-X) | Lithium Diisopropylamide (LDA) / Tetrahydrofuran (THF) | Enolate Alkylation (SN2) | Diethyl 2-alkyl-2-isocyanatopentanedioate |

Subsequent transformations of the resulting α-substituted product could involve hydrolysis of the isocyanate and ester groups to yield a quaternary α-amino acid, a structure of significant interest in medicinal chemistry and drug design. acs.org

α-Functionalization Strategies

The α-position of this compound is primed for functionalization through several distinct strategies. The enolate chemistry described above represents a key pathway for α-alkylation. However, the most direct and prevalent functionalization involves the isocyanate group itself.

The isocyanate moiety is a powerful electrophile that reacts readily with a wide array of nucleophiles without the need for a catalyst, although one can be used. uni-miskolc.huresearchgate.net This reactivity provides a direct route to a variety of α-functionalized glutamate derivatives where the new functional group is tethered to the α-nitrogen atom via a urea or carbamate (B1207046) linkage.

Common transformations involving the isocyanate group include:

Reaction with Alcohols (R'-OH): Leads to the formation of N-carbamate derivatives at the α-position.

Reaction with Amines (R'-NH2): Results in the formation of α-N-urea compounds. This is a common strategy in the synthesis of inhibitors for enzymes like prostate-specific membrane antigen (PSMA), where a urea-based motif is crucial for binding. nih.gov

Reaction with Water: Hydrolysis of the isocyanate group first yields an unstable carbamic acid intermediate, which rapidly decarboxylates to form diethyl glutamate.

These reactions are typically high-yielding and proceed under mild conditions. The choice of nucleophile allows for the introduction of a diverse range of functionalities, making this compound a valuable building block for combinatorial chemistry and the synthesis of targeted molecular probes and therapeutic agents. nih.gov

Table 2: α-Functionalization via Isocyanate Reactions

| Reactant 1 | Nucleophile | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Alcohol (R'-OH) | Nucleophilic Addition | α-(N-Carbamoyl)pentanedioate |

| This compound | Primary/Secondary Amine (R'R''NH) | Nucleophilic Addition | α-(N-Ureido)pentanedioate |

| This compound | Water (H₂O) | Hydrolysis/Decarboxylation | Diethyl glutamat |

Applications of Diethyl 2 Isocyanatopentanedioate As a Versatile Building Block in Organic Synthesis

General Strategies for the Construction of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic chemistry, with numerous methods developed for the construction of these important structural motifs.

Pyrrolidine and Piperidine (B6355638) Scaffold Assembly

Pyrrolidine and piperidine rings are common structural units in a vast array of natural products and pharmaceuticals. mdpi.comresearchgate.netorganic-chemistry.org General synthetic approaches to these scaffolds include:

Cyclization of amino alcohols: This is a classical and widely used method.

Reductive amination of dicarbonyl compounds: This approach provides a straightforward route to substituted pyrrolidines and piperidines.

Cycloaddition reactions: 1,3-dipolar cycloadditions and Diels-Alder reactions are powerful tools for the stereocontrolled synthesis of these heterocycles. mdpi.comlibretexts.orglibretexts.org

Ring-closing metathesis: This powerful carbon-carbon bond-forming reaction has been extensively used in the synthesis of various heterocyclic systems.

Synthesis of Fused and Spirocyclic Derivatives

Fused and spirocyclic nitrogen-containing heterocycles present unique three-dimensional structures that are of great interest in medicinal chemistry. nih.gov General strategies for their synthesis include:

Intramolecular cyclization reactions: These can involve various reaction types, including aldol (B89426) condensations, Michael additions, and radical cyclizations.

Multi-component reactions: These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials.

Rearrangement reactions: Certain classes of nitrogen-containing compounds can undergo rearrangements to form fused or spirocyclic systems.

General Approaches to Amino Acid and Peptide Mimetic Synthesis

The synthesis of non-natural amino acids and peptidomimetics is crucial for the development of new therapeutic agents with improved properties. nih.govnih.gov

Precursors to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are amino acids that are not among the 20 common protein-coding amino acids. nih.govwiley-vch.detaylorandfrancis.com Their synthesis is a significant area of research. General methods for their preparation include:

Asymmetric synthesis: A variety of chiral auxiliaries and catalysts are used to synthesize enantiomerically pure non-proteinogenic amino acids.

Modification of proteinogenic amino acids: Existing amino acids can be chemically modified to create novel, non-natural analogues. mdpi.com

Strecker synthesis and related methodologies: These classical methods remain important for the synthesis of a-amino acids.

Incorporation into Peptidomimetic Scaffolds and Bioisosteres

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govdigitellinc.com The incorporation of non-proteinogenic amino acids and other structural modifications are key strategies in the design of peptidomimetics. This can involve:

Replacing peptide bonds with more stable linkages.

Introducing conformational constraints to mimic the bioactive conformation of a peptide.

Using heterocyclic scaffolds to mimic peptide secondary structures.

The Role of Building Blocks in Complex Natural Product Synthesis

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. nih.govresearchgate.netresearchgate.net While specific examples involving Diethyl 2-isocyanatopentanedioate are not available, the general role of versatile building blocks in natural product synthesis is well-established. These building blocks often possess multiple functional groups that allow for their elaboration into complex molecular architectures. The strategic use of such building blocks is essential for achieving efficient and elegant total syntheses.

Key Intermediate in Total Synthesis Strategies

This compound serves as a valuable precursor in the total synthesis of complex natural products and other target molecules. Its bifunctional nature, possessing both an isocyanate and a diethyl ester moiety, allows for a variety of chemical transformations. The isocyanate group is a highly reactive electrophile that readily participates in addition reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is fundamental to the construction of carbamate (B1207046), urea (B33335), and thiocarbamate linkages, which are prevalent in many biologically active compounds.

The glutamic acid backbone of the molecule provides a chiral scaffold, which is often exploited in asymmetric synthesis to introduce stereocenters with high selectivity. The two ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be further functionalized or used as anchoring points for the introduction of other molecular fragments.

While specific examples of total syntheses employing this compound are not extensively documented in publicly available literature, its structural similarity to other activated glutamate (B1630785) derivatives suggests its potential utility in the synthesis of alkaloids, peptides, and other nitrogen-containing heterocycles. The isocyanate functionality, in particular, offers a direct route to the incorporation of a carbamoyl (B1232498) group, which is a key structural motif in numerous pharmaceuticals.

Fragment Coupling and Assembly Methodologies

The isocyanate can be employed to link two molecular fragments, one containing a suitable nucleophile (e.g., an alcohol or amine) and the other being the glutamate-derived backbone of the isocyanate itself. This coupling reaction is typically efficient and proceeds under mild conditions, minimizing the risk of side reactions and decomposition of sensitive functional groups.

For instance, in the context of peptide synthesis, an amino acid or peptide fragment with a free amino group can react with this compound to form a urea-linked peptidomimetic. This strategy allows for the introduction of non-natural linkages into peptide chains, which can enhance their proteolytic stability and bioavailability.

Furthermore, the diethyl ester groups can be selectively hydrolyzed and activated to participate in subsequent coupling reactions, allowing for the sequential assembly of more elaborate molecular architectures. This step-wise approach provides a high degree of control over the final structure of the target molecule.

Below is a table summarizing the potential coupling reactions of this compound:

| Nucleophile | Functional Group | Resulting Linkage | Potential Application |

| Alcohol (R-OH) | Hydroxyl | Urethane (B1682113) (Carbamate) | Synthesis of carbamate-containing natural products and drugs |

| Amine (R-NH2) | Amino | Urea | Peptide synthesis, synthesis of urea-based enzyme inhibitors |

| Thiol (R-SH) | Thiol | Thiocarbamate | Synthesis of sulfur-containing bioactive molecules |

| Carboxylic Acid (R-COOH) | Carboxyl | Amide (after rearrangement) | Synthesis of amides and lactams |

Advanced Research on Diethyl 2 Isocyanatopentanedioate Derivatives and Analogues

Systematic Modification of Ester Moieties and their Impact on Reactivity

Investigation of Varying Alkyl Chain Lengths

The length of the alkyl chains on the ester groups can modulate the reactivity of the isocyanate. While direct comparative studies on a homologous series of dialkyl 2-isocyanatopentanedioates are not extensively documented, general principles of isocyanate chemistry allow for well-founded postulations. In reactions with alcohols, increasing the alkyl chain length of the alcohol has been shown to increase the apparent reaction rate with diisocyanates. researchgate.net This suggests that modifying the ester from diethyl to, for instance, dipropyl or dibutyl, could subtly influence reaction kinetics with nucleophiles.

Conversely, in the context of polyisocyanates, shorter alkyl chains on functional trimers have been linked to higher viscosities. uminho.pt This implies that altering the alkyl chain length of the ester groups in diethyl 2-isocyanatopentanedioate could also impact the physical properties of polymers derived from it. For example, segregation of isocyanate groups from long alkyl chains in certain copolymers can lead to an acceleration of reaction rates in the initial stages. researchgate.net

Table 1: Postulated Impact of Ester Alkyl Chain Length on the Reactivity of Dialkyl 2-isocyanatopentanedioate

| Ester Analogue | Alkyl Chain Length | Expected Impact on Isocyanate Reactivity | Postulated Rationale |

| Dimethyl 2-isocyanatopentanedioate | Shortest | Baseline reactivity | Minimal steric hindrance from the ester group. |

| This compound | Standard | Standard reactivity | Commonly used, well-balanced properties. |

| Di-n-propyl 2-isocyanatopentanedioate | Longer | Slightly increased reactivity with some nucleophiles | Potential for altered solvation and electronic effects. researchgate.net |

| Di-tert-butyl 2-isocyanatopentanedioate | Branched/Bulky | Decreased reactivity | Significant steric hindrance near the reaction center. |

This table is based on established principles of isocyanate reactivity and provides a hypothetical comparison.

Introduction of Steric and Electronic Modifiers

The introduction of steric bulk or electron-withdrawing/donating groups into the ester moieties offers a powerful strategy for modulating reactivity. Steric hindrance is a critical factor in isocyanate reactions; substituents near the isocyanate group can significantly decrease its reactivity. poliuretanos.netresearchgate.net Replacing the ethyl groups with bulkier groups like tert-butyl would sterically shield the isocyanate, making it less accessible to nucleophiles and thereby slowing down reaction rates. researchgate.net

Electronic effects also play a crucial role. The isocyanate group's reactivity is enhanced by adjacent electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. poliuretanos.netacs.org Conversely, electron-donating groups decrease reactivity. Therefore, modifying the ester groups with electron-withdrawing substituents (e.g., fluoroalkyl groups) would be expected to increase the reactivity of the isocyanate.

Table 2: Predicted Effects of Electronic Modifiers on the Ester Moiety

| Modified Ester Group | Electronic Effect | Predicted Impact on Isocyanate Reactivity |

| -OCH₂CF₃ (Trifluoroethyl) | Strongly Electron-Withdrawing | Significant Increase |

| -OCH₂Ph (Benzyl) | Weakly Electron-Withdrawing (Inductive) | Slight Increase |

| -OCH(CH₃)₂ (Isopropyl) | Weakly Electron-Donating | Slight Decrease |

This table presents predicted trends based on fundamental electronic effects in organic chemistry.

Structural Diversification of the Pentanedioate (B1230348) Backbone

Altering the five-carbon backbone of this compound opens up avenues for creating analogues with novel properties and functionalities.

Exploration of Unsaturated and Cyclic Analogues

The introduction of unsaturation into the pentanedioate backbone can create rigid structures and provide sites for further chemical transformations. For instance, a double bond could be introduced via elimination reactions of suitably functionalized glutarate precursors. Such unsaturated isocyanates could then undergo reactions like metathesis, dihydroxylation, or serve as dienophiles in Diels-Alder reactions. researchgate.net The Michael addition of lithium enolates to α,β-unsaturated esters is a known method for producing glutarate derivatives, which could be adapted to synthesize unsaturated precursors for isocyanate formation. oup.com

Furthermore, the formation of cyclic analogues from glutaric acid derivatives is a known synthetic strategy. rsc.org Creating a cyclopropane (B1198618) or cyclobutane (B1203170) ring within the backbone would result in a conformationally constrained analogue of this compound. This rigidity could have profound effects on how the molecule interacts with other reactants or biological targets.

Stereochemical Control in Analogue Synthesis and Reactivity

As this compound is derived from glutamic acid, it is inherently chiral. The most common starting material, L-glutamic acid, yields the (S)-enantiomer. Maintaining stereochemical integrity during synthesis and subsequent reactions is paramount, especially in the preparation of pharmaceuticals and other biologically active compounds. orgsyn.org

The synthesis of amino acid ester isocyanates from their corresponding amino acid ester hydrochlorides using reagents like triphosgene (B27547) is a well-established method that proceeds with retention of configuration. orgsyn.org Therefore, starting with L-glutamic acid diethyl ester will produce diethyl (S)-2-isocyanatopentanedioate. chemimpex.com

Any modifications to the chiral center at C2 or the introduction of new stereocenters on the backbone must be conducted with strict stereocontrol. For instance, the poliuretanos.netpoliuretanos.net-sigmatropic allyl cyanate-to-isocyanate rearrangement is a powerful, metal-free method that occurs with complete transfer of chirality, offering a route to stereochemically defined N-glycosyl isocyanates and other complex aminosugars from unsaturated precursors. acs.orgresearchgate.net Similarly, stereoselective aminohydroxylation can be used to create 2-amino-1,3-diol moieties, a key feature in many bioactive molecules. beilstein-journals.org When designing syntheses for analogues of this compound, the choice of reagents and reaction conditions is critical to ensure the desired stereochemical outcome, which in turn dictates the final properties and activity of the molecule.

Mechanistic and Theoretical Investigations of Diethyl 2 Isocyanatopentanedioate Reactivity

Computational Chemistry and Quantum Mechanical Studies

Computational and quantum mechanical studies are powerful tools for dissecting the intricate details of chemical reactions at a molecular level. umn.edu For Diethyl 2-isocyanatopentanedioate, such studies would provide profound insights into its reactivity.

Elucidation of Reaction Mechanisms and Pathways

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov This approach allows for the identification of the most plausible reaction pathways for the reactions of this compound with various nucleophiles (e.g., alcohols, amines). For instance, theoretical studies on other isocyanates have successfully elucidated stepwise versus concerted reaction mechanisms. nih.gov Such studies for this compound would clarify the precise sequence of bond-forming and bond-breaking events, and the nature of any intermediates involved.

Prediction of Chemo-, Regio-, and Stereoselectivity

This compound possesses multiple reactive sites, making selectivity a key aspect of its chemistry. Computational models are adept at predicting the preferred outcomes of such reactions. mt.com By comparing the activation energies for different reaction pathways, it would be possible to predict:

Chemoselectivity : Whether a reagent will preferentially react with the isocyanate group over the ester functionalities.

Regioselectivity : In reactions with unsymmetrical reagents, which atom of the reagent will bond to the isocyanate carbon.

Stereoselectivity : Given the chiral center at the 2-position, how the existing stereochemistry influences the formation of new stereocenters.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide empirical data on how reaction conditions influence the rate of a reaction. For this compound, this would involve systematically varying parameters like reactant concentrations, temperature, and catalyst type to determine the rate law and activation parameters of its reactions. umn.edursc.org Techniques such as calorimetry or spectroscopy could be used to monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) or the appearance of product peaks over time. researchgate.netresearchgate.net

Table 2: Hypothetical Data Table for Kinetic Analysis of this compound

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Reaction Order |

| Reaction with n-butanol | None | 25 | Data Not Available | Data Not Available |

| Reaction with n-butanol | Dibutyltin dilaurate | 25 | Data Not Available | Data Not Available |

| Trimerization | Potassium acetate | 50 | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as specific kinetic data for this compound is not found in the surveyed literature.

Spectroscopic Techniques for In-situ Reaction Monitoring and Intermediate Identification

Modern spectroscopic methods allow for the real-time observation of chemical reactions as they occur, providing a window into the formation and consumption of transient species. rsc.org

In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful technique for monitoring isocyanate reactions. researchgate.netmt.com The strong and distinct absorbance of the N=C=O group makes it easy to track the progress of the reaction. researchgate.net This method could be applied to the reactions of this compound to:

Continuously monitor the concentration of the isocyanate group.

Observe the growth of characteristic peaks for urethane (B1682113) or urea (B33335) products.

Potentially detect the fleeting signals of reaction intermediates, which can be crucial for confirming a proposed reaction mechanism. goettingen-research-online.de

Other techniques like Raman spectroscopy and mass spectrometry could also be employed to identify short-lived intermediates that are not easily detectable by FTIR. nih.govmt.comutwente.nl

Emerging Research Areas and Future Directions in Diethyl 2 Isocyanatopentanedioate Chemistry

Role in Polymer Chemistry and Advanced Materials Science

The bifunctional nature of Diethyl 2-isocyanatopentanedioate, characterized by the presence of two reactive isocyanate groups, makes it a prime candidate for the synthesis of advanced polymeric materials. The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming the basis for the production of polyurethanes and polyureas, respectively.

This compound can serve as a fundamental monomeric unit in the step-growth polymerization processes that yield polyurethanes and polyureas. researchgate.net The synthesis of polyurethanes involves the reaction of a diisocyanate, such as this compound, with a polyol (a molecule with multiple hydroxyl groups). google.com Similarly, its reaction with a diamine leads to the formation of polyureas. jsta.cl The resulting polymers incorporate the glutamic acid-derived backbone into their structure, which can impart unique properties such as biocompatibility and biodegradability, making them attractive for biomedical applications. jsta.cl

The general reaction for the formation of a polyurethane using a diol and a diisocyanate like this compound is a polyaddition reaction. The structure of the isocyanate plays a crucial role in determining the final properties of the polyurethane, including its thermal behavior and mechanical strength. mdpi.com For instance, the use of different isocyanate structures systematically affects hydrogen bonding, phase separation, and self-healing properties of the resulting polyurethane. mdpi.com

Polyureas can be synthesized from diamines and carbon dioxide in the absence of catalysts or solvents, offering a greener alternative to the use of highly toxic isocyanates. researchgate.net However, the use of diisocyanates like this compound remains a key method for producing polyureas with specific properties. mdpi.com The strong bidentate hydrogen bonds formed between urea (B33335) linkages contribute to high crystallinity and excellent thermal stability in polyureas. researchgate.net

Table 1: Polymerization Reactions of this compound

| Polymer Type | Co-reactant | Linkage Formed | Potential Properties |

|---|---|---|---|

| Polyurethane | Polyol (e.g., Diol) | Urethane (B1682113) | Biocompatibility, biodegradability, tunable mechanical properties |

| Polyurea | Diamine | Urea | High thermal stability, high crystallinity, solvent resistance |

Beyond its role as a monomer in linear polymers, this compound is a potent crosslinking agent. specialchem.commdpi.com Crosslinking is the process of forming covalent bonds between polymer chains, creating a three-dimensional network structure. researchgate.net This network structure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. specialchem.com

As a diisocyanate, this compound can react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to create these crosslinks. The density of these crosslinks can be controlled to tune the properties of the final material, ranging from soft elastomers to rigid thermosets. For example, the introduction of SiO2 as a cross-linking point in polyurethane networks has been shown to significantly improve elastic modulus and tensile strength. rsc.org The crosslinking of polymers can also be achieved through dynamic covalent bonds, which allows for the creation of self-healing and recyclable materials. nih.gov

Table 2: Effects of Crosslinking with this compound

| Property | Effect of Crosslinking | Rationale |

|---|---|---|

| Mechanical Strength | Increased | Formation of a rigid 3D network that resists deformation. specialchem.com |

| Thermal Stability | Increased | Covalent bonds provide structural integrity at higher temperatures. specialchem.com |

| Solvent Resistance | Increased | The crosslinked network restricts the swelling and dissolution of the polymer. |

| Flexibility | Decreased | The rigid network limits the movement of polymer chains. specialchem.com |

Development of Catalytic Systems for this compound Reactions

The development of efficient and selective catalytic systems is crucial for controlling the reactions of this compound. Catalysts can enhance reaction rates, improve yields, and, importantly, direct the stereochemical outcome of the reactions, leading to materials with precisely defined three-dimensional structures.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis. nih.gov For isocyanate reactions, various organocatalysts have been explored. Bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile (e.g., an alcohol) and a Lewis acidic site (e.g., a hydrogen-bond donor) to activate the isocyanate, are particularly effective. beilstein-journals.org

Examples of such catalysts include ureas, thioureas, and squaramides. beilstein-journals.orgresearchgate.net These catalysts can facilitate stereoselective transformations, which is of particular interest for chiral molecules like derivatives of this compound. By using a chiral organocatalyst, it is possible to control the stereochemistry of the polymerization, leading to polymers with specific helical structures and chiroptical properties. The synthesis of chiral isocyanates is a key step in developing these stereoselective polymerization reactions. researchgate.net

Table 3: Potential Organocatalysts for Stereoselective Reactions of this compound

| Catalyst Class | Activation Mode | Potential Application |

|---|---|---|

| Thioureas/Ureas | Hydrogen-bond donation to the isocyanate and Lewis base activation of the co-reactant. beilstein-journals.org | Stereoselective polymerization to form chiral polyurethanes. |

| Squaramides | Bifunctional hydrogen-bond donation. researchgate.net | Controlled synthesis of oxazolidinones from epoxides and isocyanates. |

| Chiral Amines | Enamine/iminium ion formation. | Asymmetric Michael additions and other C-C bond-forming reactions. |

Transition metal catalysts offer a broad range of reactivity for isocyanate transformations that are often not accessible with other catalytic systems. sigmaaldrich.com Various transition metals, including ruthenium, rhodium, palladium, nickel, cobalt, and vanadium, have been shown to catalyze a wide array of chemical reactions. sigmaaldrich.commdpi.com

In the context of this compound, transition metal catalysts could be employed to achieve unique polymer architectures. For example, late transition metal catalysts are known for their ability to polymerize olefins and can be designed to tolerate functional groups, opening up possibilities for copolymerization reactions with isocyanates. mdpi.comd-nb.info Furthermore, transition metal-catalyzed reactions could be used to functionalize the polymer backbone after polymerization, introducing new properties to the material. Chiral supramolecular polymers functionalized with transition metals have also been explored for applications in electrocatalysis. rsc.org

Table 4: Transition Metal Catalysts and Their Potential in this compound Chemistry

| Metal | Catalyst Type | Potential Reaction |

|---|---|---|

| Ruthenium | Grubbs-type catalysts | Ring-opening metathesis polymerization (ROMP) of cyclic olefins in the presence of the isocyanate functionality. |

| Rhodium | Wilkinson's catalyst and derivatives | Catalytic hydrogenation of other functionalities in the molecule or C-H activation for post-polymerization modification. sigmaaldrich.com |

| Palladium | Buchwald-Hartwig and Suzuki coupling catalysts | Cross-coupling reactions to create novel polymer architectures. mdpi.com |

| Nickel | α-diimine complexes | Copolymerization with olefins to create functionalized polyolefins. mdpi.com |

Integration into Continuous Flow Chemistry and Microreactor Systems

The integration of chemical reactions into continuous flow systems and microreactors represents a significant advancement in chemical manufacturing. These systems offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and greater control over reaction parameters.

For the highly exothermic reactions of isocyanates, such as polymerization, the superior heat dissipation of microreactors is a major benefit, preventing thermal runaways and leading to more uniform products. The small reaction volumes in microreactors also enhance safety when working with reactive compounds like isocyanates.

Table 5: Advantages of Continuous Flow Chemistry for Reactions of this compound

| Advantage | Description |

|---|---|

| Enhanced Heat Transfer | The high surface-area-to-volume ratio in microreactors allows for efficient removal of heat from exothermic polymerization reactions. |

| Improved Mass Transfer | Rapid mixing of reactants leads to more uniform reaction conditions and products with narrower molecular weight distributions. |

| Increased Safety | The small hold-up volume minimizes the risk associated with handling reactive isocyanates and potential thermal runaways. |

| Precise Control | Flow rates, temperature, and pressure can be precisely controlled, allowing for fine-tuning of the reaction outcome. |

| Scalability | Scaling up production can be achieved by running multiple reactors in parallel ("numbering-up") rather than increasing the reactor size. |

Sustainable and Green Chemical Approaches for this compound Synthesis and Utilization

The development of sustainable and environmentally benign chemical processes is a paramount goal in modern chemistry. For a versatile compound like this compound, this involves a multi-faceted approach, encompassing the use of renewable feedstocks, the development of phosgene-free synthetic routes, the application of green reaction conditions, and its utilization in the creation of sustainable materials. Current research is focused on minimizing the environmental footprint associated with the lifecycle of this isocyanate, from its synthesis to its final application.

Phosgene-Free Synthesis Routes

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). A key aspect of green chemistry is the development of phosgene-free alternatives. For this compound, this can be envisioned through several innovative catalytic methods.

One promising approach is the thermal decomposition of carbamates, which can be synthesized from amines without the use of phosgene. nih.govacs.org For instance, the corresponding carbamate (B1207046) of diethyl 2-aminopentanedioate could be synthesized and then thermally or catalytically cleaved to yield this compound. Various catalysts, including those based on zinc and cobalt, have shown effectiveness in the decomposition of carbamates to isocyanates. nih.govrsc.org Another phosgene-free method involves the reaction of amines with dimethyl carbonate. nih.govacs.org

Recent advancements have also explored the direct C-H activation to prepare aliphatic isocyanates, offering a novel and efficient route that avoids pre-functionalized starting materials. researchgate.net Furthermore, the Staudinger-Aza Wittig (SAW) sequence, which utilizes an azide (B81097) and carbon dioxide, presents a less toxic and more environmentally friendly pathway to isocyanates, with high tolerance for various functional groups. rsc.org

Table 1: Comparison of Potential Phosgene-Free Synthetic Routes for this compound

| Synthetic Route | Key Reagents/Catalysts | Advantages | Challenges |

| Carbamate Decomposition | Diethyl 2-aminopentanedioate, Carbamate intermediate, Metal-based catalysts (e.g., Zn, Co) nih.govrsc.org | Avoids phosgene, potentially high yields. nih.gov | Requires synthesis of the carbamate precursor, may need high temperatures for decomposition. nih.gov |

| Reaction with Dimethyl Carbonate | Diethyl 2-aminopentanedioate, Dimethyl Carbonate nih.govacs.org | Phosgene-free, dimethyl carbonate is a greener reagent. nih.gov | May require specific catalysts and optimization of reaction conditions. |

| Direct C-H Activation | Diethyl 2-aminopentanedioate, Oxidant, Catalyst researchgate.net | Atom-economical, avoids pre-functionalization. | Catalyst development and selectivity for the target C-H bond can be challenging. |

| Staudinger-Aza Wittig (SAW) Sequence | Corresponding azide, Carbon Dioxide rsc.org | Less toxic reagents, high functional group tolerance. rsc.org | Requires synthesis of the azide precursor. |

Renewable Feedstocks and Biocatalysis

A cornerstone of green chemistry is the transition from petrochemical-based feedstocks to renewable resources. The precursor for this compound is diethyl 2-aminopentanedioate, which can be derived from glutamic acid. Glutamic acid and its precursor, glutaric acid, can be produced through the fermentation of renewable biomass such as glucose and lignocellulosic materials. rsc.orgnih.govgoogle.combeilstein-archives.orgresearchgate.net Metabolic engineering of microorganisms like Corynebacterium glutamicum has enabled the high-level production of these C5 dicarboxylic acids from renewable sources. rsc.orgnih.gov

Biocatalysis offers a powerful tool for the green synthesis of chemical intermediates. patsnap.com Enzymatic and biocatalytic methods are emerging as viable alternatives for isocyanate synthesis due to their high selectivity and ability to operate under mild reaction conditions. patsnap.com For instance, immobilized lipases like Candida antarctica lipase (B570770) B (CALB) have been successfully used in continuous flow processes for the synthesis of carbamates, which are precursors to isocyanates. beilstein-journals.org The use of engineered enzymes or whole-cell biocatalysts could provide an environmentally friendly route to this compound. patsnap.comnih.gov

Table 2: Renewable Feedstocks for this compound Synthesis

| Feedstock | Precursor | Production Method | Key Advantages |

| Glucose/Lignocellulosic Biomass | Glutaric Acid/Glutamic Acid | Fermentation using engineered microorganisms (e.g., Corynebacterium glutamicum) rsc.orgnih.gov | Reduces reliance on fossil fuels, utilizes waste biomass. rsc.orggoogle.com |

| Carbohydrate-containing materials | Pentoses | Chemocatalytic conversion google.com | Broad range of potential renewable sources. google.com |

Green Solvents and Reaction Conditions

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional syntheses of isocyanates often employ hazardous chlorinated solvents. Research into green solvents has identified several promising alternatives. For isocyanate reactions, bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and limonene (B3431351) have shown potential. ugent.beacs.org Catalyst-free hydrophosphinylation of isocyanates has been successfully demonstrated in 2-MeTHF, highlighting its utility in greening reactions involving isocyanates. acs.org Other green solvent alternatives for polyurethane synthesis, a major application of isocyanates, include dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (B192634) (GVL). nih.gov The ideal green solvent for the synthesis of this compound would be non-toxic, biodegradable, and recyclable.

In addition to solvent choice, other green reaction conditions include conducting reactions at ambient temperature and pressure and utilizing energy-efficient methods like microwave or ultrasonic irradiation. mdpi.com

Utilization in Sustainable Materials

The application of this compound in the synthesis of sustainable materials is a key area of emerging research. Due to its difunctional nature (an isocyanate group and an ester group), it is a valuable building block for creating biodegradable polymers. For instance, it can be used in the synthesis of polyurethanes and polyamides. When derived from renewable feedstocks, the resulting polymers have a significantly improved sustainability profile.

One notable application is in the creation of biodegradable polyurethanes. By reacting this compound with polyols derived from renewable sources, such as those from vegetable oils or bio-based diols, it is possible to produce fully bio-based and biodegradable polyurethanes. nih.gov These materials have potential applications in coatings, adhesives, and biomedical devices.

The use of this compound in multicomponent reactions (MCRs) also represents a green utilization pathway. rsc.org MCRs are atom-economical processes that allow for the synthesis of complex molecules in a single step, reducing waste and energy consumption. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.